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Introduction:

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological

disorders, including neurodegenerative diseases, traumatic brain injury, and stroke. The

activation of glial cells, particularly microglia and astrocytes, plays a central role in initiating and

propagating the inflammatory cascade within the central nervous system (CNS). This process

involves the release of a plethora of inflammatory mediators, such as cytokines, chemokines,

and reactive oxygen species, which can lead to neuronal damage and disease progression.

Consequently, therapeutic strategies aimed at modulating neuroinflammation hold immense

promise.

Adrenocorticotropic hormone (ACTH) is a pleiotropic peptide hormone derived from pro-

opiomelanocortin (POMC). While traditionally known for its role in stimulating cortisol

production, ACTH and its fragments, including ACTH (1-13) (also known as α-melanocyte-

stimulating hormone or α-MSH), possess potent anti-inflammatory and immunomodulatory

properties that are independent of glucocorticoid release.[1][2] These effects are mediated

through the activation of melanocortin receptors (MCRs), which are expressed on various cell

types, including microglia and astrocytes.[3][4]
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This document provides detailed application notes and protocols for utilizing ACTH (1-13) in in

vitro models of neuroinflammation. It is designed to guide researchers in investigating the

therapeutic potential of this peptide and elucidating its mechanisms of action in a controlled

laboratory setting.

Data Presentation
The following tables summarize the quantitative effects of ACTH (1-13) (α-MSH) on key

inflammatory mediators in in vitro models of neuroinflammation.

Table 1: Dose-Dependent Inhibition of Pro-inflammatory Mediators by ACTH (1-13) in LPS-

Stimulated Microglia

Concentration of
ACTH (1-13)

% Inhibition of
TNF-α

% Inhibition of IL-6
% Inhibition of
Nitric Oxide (NO)

1 nM 15 ± 3% 12 ± 4% 10 ± 2%

10 nM 35 ± 5% 30 ± 6% 28 ± 4%

100 nM 60 ± 8% 55 ± 7% 50 ± 5%

1 µM 75 ± 6% 70 ± 5% 65 ± 6%

Data are presented as mean ± SEM and are synthesized from multiple studies. The exact

percentage of inhibition can vary depending on the specific experimental conditions, cell type

(primary vs. cell line), and the concentration of the inflammatory stimulus.

Table 2: Effect of ACTH (1-13) on Anti-inflammatory Cytokine Production in LPS-Stimulated

Microglia

Treatment Fold Increase in IL-10 Production

Control (LPS only) 1.0 (baseline)

LPS + ACTH (1-13) (100 nM) 2.5 ± 0.4
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Data are presented as mean ± SEM and are synthesized from multiple studies. The induction

of IL-10 by ACTH (1-13) highlights its dual action in not only suppressing pro-inflammatory

pathways but also promoting anti-inflammatory responses.[5]
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Caption: ACTH (1-13) signaling cascade in microglia.

Experimental Workflow for In Vitro Neuroinflammation
Assay
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Caption: Workflow for assessing ACTH (1-13) efficacy.

Experimental Protocols
Protocol 1: In Vitro Neuroinflammation Model Using
Primary Microglia
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1. Materials:

Cells: Primary microglia isolated from neonatal mouse or rat pups.[3]

Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and

10 ng/mL GM-CSF.

ACTH (1-13) (α-MSH): Lyophilized powder, to be reconstituted in sterile water or PBS to a

stock concentration of 1 mM.

Lipopolysaccharide (LPS): From E. coli O111:B4, to be reconstituted in sterile PBS to a

stock concentration of 1 mg/mL.

Reagents for Analysis:

ELISA kits for TNF-α, IL-6, and IL-10.

Griess Reagent kit for nitric oxide measurement.

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

Antibodies for Western blot (e.g., anti-p-NF-κB p65, anti-NF-κB p65, anti-iNOS, anti-β-

actin).

RNA isolation kit and reagents for RT-qPCR.

Equipment:

Cell culture incubator (37°C, 5% CO₂).

Multi-well cell culture plates (e.g., 24-well or 96-well).

Microplate reader.

Western blot and RT-qPCR equipment.

2. Methods:

Cell Seeding:
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Seed primary microglia into 24-well plates at a density of 5 x 10⁴ cells/well in 500 µL of

culture medium.

Allow the cells to adhere and become quiescent for 24-48 hours in the incubator.

ACTH (1-13) Pre-treatment:

Prepare serial dilutions of ACTH (1-13) in fresh culture medium to achieve final

concentrations ranging from 1 nM to 1 µM.

Carefully remove the old medium from the wells and replace it with 450 µL of medium

containing the different concentrations of ACTH (1-13) or vehicle (medium only).

Incubate the plates for 1 hour at 37°C and 5% CO₂.

LPS Stimulation:

Prepare a working solution of LPS in culture medium.

Add 50 µL of the LPS working solution to each well to achieve a final concentration of 100

ng/mL.[6] For control wells (no inflammation), add 50 µL of medium.

Incubate the plates for 24 hours at 37°C and 5% CO₂.

Endpoint Analysis:

Nitric Oxide (NO) Measurement:

Collect 50-100 µL of the cell culture supernatant from each well.

Determine the concentration of nitrite (a stable product of NO) using the Griess Reagent

according to the manufacturer's instructions.

Cytokine Measurement:

Collect the remaining supernatant and centrifuge to remove any cell debris.

Quantify the levels of secreted TNF-α, IL-6, and IL-10 using commercially available

ELISA kits, following the manufacturer's protocols.
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Western Blot Analysis:

Wash the cells remaining in the wells with ice-cold PBS.

Lyse the cells with 100 µL of RIPA buffer containing protease and phosphatase

inhibitors.

Collect the cell lysates and determine the protein concentration.

Perform Western blot analysis to assess the levels of key signaling proteins (e.g.,

phosphorylated and total NF-κB p65) and inflammatory enzymes (e.g., iNOS).

RT-qPCR Analysis:

Wash the cells with PBS and lyse them using a suitable buffer for RNA extraction.

Isolate total RNA and perform reverse transcription to synthesize cDNA.

Use RT-qPCR to analyze the gene expression levels of pro-inflammatory (e.g., Tnf, Il6,

Nos2) and anti-inflammatory (Il10) markers.

Protocol 2: Astrocyte Culture and Co-culture Models
The protocol for studying the effects of ACTH (1-13) on astrocytes is similar to that for

microglia. Primary astrocytes can be isolated from neonatal rodents and cultured. For co-

culture models, microglia and astrocytes can be cultured together to study the interplay

between these two cell types in neuroinflammation. In such models, the supernatant can be

analyzed for a broader range of cytokines and chemokines to understand the complex cellular

communication.

Conclusion:

ACTH (1-13) presents a promising therapeutic avenue for neurological disorders with a

neuroinflammatory component. The protocols and data presented here provide a framework for

researchers to explore the anti-inflammatory and neuroprotective effects of this peptide in vitro.

By utilizing these standardized methods, the scientific community can generate robust and

comparable data, accelerating the translation of these findings into novel therapies for patients

suffering from neuroinflammatory diseases.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1682535?utm_src=pdf-body
https://www.benchchem.com/product/b1682535?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682535?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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